molecular formula C19H24N4O3S B5420428 1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B5420428
M. Wt: 388.5 g/mol
InChI Key: CCIYFHBXEIKYGH-UHFFFAOYSA-N
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Description

1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiadiazole ring, and the incorporation of the methoxypropan-2-yl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the compound’s structure and functional groups, which can interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide include other pyrrolidine and thiadiazole derivatives, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(12-26-2)23-11-15(10-17(23)24)18(25)20-19-22-21-16(27-19)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYFHBXEIKYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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